molecular formula C18H20N2O4S B2946814 Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate CAS No. 942006-51-1

Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Cat. No. B2946814
CAS RN: 942006-51-1
M. Wt: 360.43
InChI Key: IBHRSCCPVUMJDX-UHFFFAOYSA-N
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Description

Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a type of carbamate compound . Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions .


Synthesis Analysis

The synthesis of carbamates involves several chemical mechanisms. One common method is the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and TBAI . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .


Chemical Reactions Analysis

Ethyl carbamate can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . The key reaction for EC formation in wine is between urea and ethanol .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Development

Carbamate groups are pivotal in medicinal chemistry due to their role in drug design. Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can serve as a precursor or an intermediate in the synthesis of pharmaceutical compounds. Its structural motif is found in many approved drugs and prodrugs, offering a balance between lipophilicity and solubility, which is crucial for bioavailability .

Organic Synthesis: Intermediate for Complex Molecules

In organic synthesis, this compound can act as an intermediate for constructing more complex molecules. Its phenylsulfonyl and carbamate groups are functional handles that can undergo further chemical transformations, enabling the synthesis of diverse organic compounds with potential applications in various fields .

Analytical Chemistry: Standard for Calibration

The compound can be used as a reference standard in analytical chemistry. Due to its well-defined structure and properties, it can serve as a calibration standard for analytical instruments, ensuring accurate measurement of chemical substances in samples .

Material Science: Polymer Modification

Carbamates are known to modify polymers, imparting desired properties such as increased flexibility or improved thermal stability. Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate could be investigated for its potential to enhance polymer materials used in various industrial applications .

Agricultural Chemistry: Pesticide Development

The structural versatility of carbamates makes them suitable candidates for developing new pesticides. This compound could be explored for its pesticidal properties, potentially leading to the creation of new, more effective agricultural chemicals .

Biochemistry: Enzyme Inhibition Studies

Carbamates are known enzyme inhibitors. This compound could be used in biochemical research to study the inhibition mechanisms of enzymes, which is valuable for understanding metabolic pathways and designing enzyme-targeted drugs .

Neurochemistry: Research on Neurotransmitter Regulation

In neurochemistry, carbamates have been used to regulate neurotransmitters. This compound’s ability to cross the blood-brain barrier could make it a useful tool for studying neurotransmitter regulation and its implications for neurological disorders .

Environmental Science: Degradation Studies

Understanding the environmental fate of chemical compounds is essential. Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate could be the subject of degradation studies to determine its persistence and breakdown products in the environment .

Safety And Hazards

Ethyl carbamate is a process contaminant that is sometimes found in fermented foods and alcoholic beverages . It has shown a potential for carcinogenicity when administered in high doses in animal tests .

properties

IUPAC Name

ethyl N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-24-18(21)19-15-10-11-17-14(13-15)7-6-12-20(17)25(22,23)16-8-4-3-5-9-16/h3-5,8-11,13H,2,6-7,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHRSCCPVUMJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

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